levothyroxine N-methylamide

Description

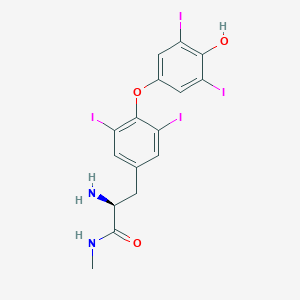

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14I4N2O3/c1-22-16(24)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(23)10(18)6-8/h2-3,5-6,13,23H,4,21H2,1H3,(H,22,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYBBJJOQJVIIZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14I4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization of Levothyroxine N Methylamide

Development of Synthetic Pathways for Levothyroxine N-Methylamide Derivatization

The synthesis of this compound, a derivative of the thyroid hormone levothyroxine, is a targeted chemical modification focused on the transformation of the carboxylic acid moiety into an N-methylamide group. This derivatization is achieved through standard peptide coupling methodologies, where levothyroxine serves as the primary precursor.

Reaction Mechanisms and Precursor Transformations from Levothyroxine

The primary transformation in the synthesis of this compound is the formation of an amide bond between the carboxyl group of levothyroxine and methylamine (B109427). Levothyroxine, being an α-amino acid, possesses a reactive carboxylic acid functional group that can be activated for nucleophilic attack.

The general reaction mechanism proceeds via a nucleophilic acyl substitution pathway. This process typically requires the activation of the carboxylic acid group of levothyroxine to enhance its electrophilicity, as the carboxylate is otherwise a poor electrophile. Common activation strategies include:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with methylamine.

Use of Carbodiimide Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used. These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide bond, generating a urea (B33335) byproduct.

Use of Phosphonium or Uronium-based Coupling Agents: Modern peptide coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide efficient and rapid amide bond formation with minimal side reactions. These reagents activate the carboxylic acid to form an activated ester, which then reacts with methylamine.

In all cases, the fundamental transformation involves the reaction of the activated levothyroxine precursor with methylamine, where the nitrogen atom of methylamine acts as the nucleophile, attacking the carbonyl carbon of the activated carboxyl group. This is followed by the elimination of a leaving group (e.g., a chloride ion, dicyclohexylurea), resulting in the formation of the stable N-methylamide bond. Given the presence of a free amino group on the levothyroxine backbone, a protection strategy (e.g., using Boc or Fmoc protecting groups) may be employed prior to the coupling reaction to prevent self-polymerization or other side reactions, followed by a deprotection step.

Optimization Strategies for Synthetic Yield and Purity Enhancement

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity. Key strategies focus on controlling reaction conditions and selecting appropriate reagents to minimize side reactions and facilitate purification.

Choice of Coupling Reagent and Additives: The selection of the coupling reagent is critical. While carbodiimides like DCC are effective, the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is common. These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and side reactions than the O-acylisourea itself. Modern uronium-based reagents like HATU often provide higher yields and faster reaction times.

Reaction Conditions: Control of temperature is vital. Amide coupling reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial rate of reaction and minimize side product formation, and then allowed to warm to room temperature to ensure completion. The choice of solvent is also important; aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used to dissolve the reactants and facilitate the reaction.

Stoichiometry and Base: The stoichiometry of the reactants must be carefully controlled. A slight excess of the coupling agent and methylamine may be used to drive the reaction to completion. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to neutralize any acidic byproducts and maintain an optimal pH for the reaction.

Purification: High-performance liquid chromatography (HPLC) is a standard technique for purifying the final product. synthinkchemicals.com Reverse-phase HPLC can effectively separate the desired this compound from unreacted starting materials, byproducts of the coupling agent, and any side products formed during the reaction. The purity of the final product is typically confirmed by analytical HPLC.

Stereochemical Considerations in Amide Bond Formation

A critical aspect of the synthesis is the preservation of the stereochemical integrity of the chiral center at the alpha-carbon of the amino acid backbone. Levothyroxine is the L-enantiomer, corresponding to the (S)-configuration. synthinkchemicals.comveeprho.comsynzeal.com This stereochemistry is essential for its biological recognition and activity.

During the activation of the carboxylic acid, there is a risk of racemization (loss of stereochemical purity) at the adjacent chiral center. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can deprotonate and reprotonate to yield a mixture of enantiomers.

To mitigate this risk:

Use of Racemization-Suppressing Additives: As mentioned, additives like HOBt and Oxyma are highly effective in minimizing racemization by converting the initial activated intermediate into a less reactive, more stable activated ester that is less prone to oxazolone formation.

Low Temperatures: Conducting the reaction at reduced temperatures can slow down the rate of the competing racemization pathway.

Choice of Reagents: Certain coupling reagents are known to be superior in preventing racemization. For example, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HATU are often preferred for sensitive substrates.

The final product, (S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide, must retain the (S)-configuration of the parent levothyroxine molecule. nih.gov The stereochemical purity is typically confirmed using chiral chromatography or by comparing the optical rotation of the product to a known standard.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the structure of this compound relies on a combination of advanced spectroscopic techniques. High-resolution NMR and mass spectrometry provide unambiguous evidence of the compound's connectivity, stereochemistry, and elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, is typically employed. synthinkchemicals.comveeprho.com

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. Key expected signals for this compound would include:

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings.

Amide Proton: A signal for the N-H proton of the newly formed methylamide group.

Alpha-Proton: A signal corresponding to the Cα-H proton adjacent to the amino group and the amide carbonyl.

Beta-Protons: Signals for the two diastereotopic protons of the β-methylene (CH₂) group.

Methyl Protons: A distinct signal, likely a doublet due to coupling with the amide N-H, corresponding to the N-CH₃ group.

Amino and Hydroxyl Protons: Exchangeable protons from the -NH₂ and -OH groups.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key resonances would include:

Carbonyl Carbon: A signal in the downfield region (typically 170-175 ppm) for the amide carbonyl carbon.

Aromatic Carbons: A series of signals in the aromatic region (100-160 ppm), including signals for carbons bonded to iodine, oxygen, and hydrogen.

Alpha-Carbon: The signal for the Cα carbon.

Beta-Carbon: The signal for the Cβ methylene (B1212753) carbon.

Methyl Carbon: The signal for the N-methyl carbon.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are essential for assigning the specific ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the α-proton and the β-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

| ¹H-NMR Data | ¹³C-NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | ~7.8 (s, 2H), ~6.6 (s, 2H) | C=O (Amide) | ~172 |

| NH (Amide) | ~8.0 (q, 1H) | Aromatic C-O/C-I | ~153-88 |

| Cα-H | ~3.7 (m, 1H) | Aromatic C-H | ~141, ~125 |

| Cβ-H₂ | ~2.9 (m, 2H) | Cα | ~56 |

| N-CH₃ | ~2.6 (d, 3H) | Cβ | ~36 |

| NH₂ | Broad, variable | N-CH₃ | ~26 |

| OH | Broad, variable |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a synthesized compound. nih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm).

For this compound, HRMS provides two key pieces of evidence:

Exact Mass Measurement: The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The measured exact mass of the molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated mass. A close match provides strong evidence for the proposed molecular formula.

This combination of exact mass and isotopic pattern matching provides unambiguous confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄I₄N₂O₃ |

| Molecular Weight (Nominal) | 790 g/mol |

| Monoisotopic Mass (Calculated) | 789.7183 Da nih.gov |

| Common Adducts (Positive ESI) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 790.7256 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure and distinguish it from the parent compound, levothyroxine.

The most significant changes in the spectrum compared to levothyroxine would be the absence of the broad O-H stretching vibration from the carboxylic acid group (typically found around 2500-3300 cm⁻¹) and the appearance of distinct bands associated with the secondary N-methylamide group. spectroscopyonline.com

Key expected vibrational bands for this compound include:

N-H Stretching: A single, moderately intense peak is expected in the region of 3370-3170 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. spectroscopyonline.com

Amide I (C=O Stretching): This is one of the most characteristic amide absorptions and appears as a strong, sharp peak typically between 1680 and 1630 cm⁻¹. spectroscopyonline.com This band is primarily due to the carbonyl stretching vibration of the amide group.

Amide II (N-H Bending): A strong peak, typically found between 1570 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.comnih.gov The presence of both Amide I and Amide II bands is highly indicative of an amide linkage.

C-N Stretching: This vibration of the amide group contributes to the Amide II band and may also appear as a separate band in the fingerprint region.

Aromatic and Ether Linkages: The spectrum would also retain the characteristic peaks of the levothyroxine core structure, including C=C stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹), the C-O-C stretching of the diphenyl ether linkage, and the C-I stretching vibrations at lower wavenumbers. chemistrysteps.com

Table 1: Predicted FT-IR Spectral Data for this compound This table is based on typical wavenumber ranges for the specified functional groups and may not represent experimentally verified values.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide (R-CO-NH-R') | 3370 - 3170 |

| C-H Stretch | Aromatic / Aliphatic | 3100 - 2850 |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

| C=C Stretch | Aromatic Ring | 1600 - 1400 |

| C-O-C Stretch | Aryl Ether | ~1250 |

Chromatographic Methods for Purity Assessment and Retention Time Analysis

Chromatographic techniques are essential for separating this compound from levothyroxine and other related substances, allowing for purity assessment and quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly sensitive and reproducible method for the analysis of pharmaceutical compounds. In the context of levothyroxine analysis, this compound is often monitored as a potential impurity. A validated stability-indicating RP-HPLC method has been described for the determination of levothyroxine sodium and its related substances, including the N-methylamide derivative. globalresearchonline.net

A reported method successfully separates levothyroxine from its N-methylamide impurity using a gradient elution, which allows for the effective resolution of compounds with different polarities. globalresearchonline.net The UV detector is commonly set at a wavelength where the thyronine structure exhibits strong absorbance, such as 225 nm. globalresearchonline.netjneonatalsurg.comqub.ac.uk

Table 2: Example RP-HPLC Method Parameters for the Analysis of this compound Data adapted from a stability-indicating method for Levothyroxine Sodium and its related substances. globalresearchonline.net

| Parameter | Condition |

|---|---|

| Stationary Phase | YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) |

| Mobile Phase | A: Buffer pH 3.9 in water B: Acetonitrile (B52724):Methanol (B129727) (90:10 v/v) with 0.1% orthophosphoric acid | | Elution Mode | Gradient | | Flow Rate | 0.8 mL/min | | Detection Wavelength | 225 nm | | Column Temperature | Not specified | | Expected Elution Profile | this compound would elute after Levothyroxine |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a valuable technique for rapid, qualitative analysis, often employed to monitor the progress of a chemical reaction or for preliminary purity checks. For the separation of amino acids and their derivatives like this compound, the choice of stationary and mobile phases is critical. researchgate.net

The stationary phase is typically silica (B1680970) gel, which is polar. The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate via capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. quora.com Since this compound is less polar than levothyroxine (due to the absence of the carboxylic acid group), it will travel further up the TLC plate in a given solvent system, resulting in a higher Retention Factor (R_f) value.

A variety of solvent systems can be used for the TLC of amino acid derivatives. These are often mixtures of a moderately polar solvent with a more polar solvent, and sometimes contain small amounts of acid (like acetic acid) or base (like ammonia) to improve the separation and spot shape. For compounds like levothyroxine and its N-methylamide, a common mobile phase could consist of a mixture of butanol, acetic acid, and water. researchgate.net

Table 3: Potential TLC Systems for the Separation of Levothyroxine and this compound These are representative systems for amino acid derivatives and would require optimization for this specific separation.

| Stationary Phase | Potential Mobile Phase (Solvent System) | Detection Method | Expected R_f Values |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) | UV light (254 nm) or Ninhydrin spray | R_f (this compound) > R_f (Levothyroxine) |

| Silica Gel 60 F₂₅₄ | Chloroform : Methanol : Ammonia (e.g., 6:3:1 v/v/v) | UV light (254 nm) or Ninhydrin spray | R_f (this compound) > R_f (Levothyroxine) |

| RP-18 F₂₅₄ | Methanol : Water (e.g., 1:1 v/v) nih.gov | UV light (254 nm) | R_f (this compound) < R_f (Levothyroxine) |

Analytical Methodologies for the Quantitative Determination and Impurity Profiling of Levothyroxine N Methylamide

Development and Validation of Chromatographic Assay Methods

Chromatographic techniques are the cornerstone for the analysis of Levothyroxine N-methylamide, providing the necessary selectivity and sensitivity to resolve it from the active pharmaceutical ingredient (API) and other related impurities. The development of these methods focuses on achieving optimal separation, while validation ensures the method is fit for its intended purpose.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a widely employed technique for the analysis of Levothyroxine and its related substances, including this compound. globalresearchonline.net Method optimization is a systematic process aimed at achieving adequate resolution, peak symmetry, and sensitivity within a practical analysis time.

A stability-indicating RP-HPLC method has been developed to separate this compound from the parent drug and other impurities. globalresearchonline.net The optimization of such a method involves the careful selection of several key parameters:

Stationary Phase: A C18 column is commonly selected for the separation of Levothyroxine and its structurally similar impurities, offering excellent hydrophobic retention and resolving power. globalresearchonline.net

Mobile Phase: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724), methanol), aqueous phase pH, and buffer type, is critical. For instance, a gradient elution using a buffered aqueous phase (e.g., sulfamic acid buffer at pH 3.9) and an organic phase (e.g., a mixture of acetonitrile and methanol) can effectively resolve a wide range of impurities, including this compound. globalresearchonline.net

Detection: A Photodiode Array (PDA) or UV detector set at a specific wavelength, such as 225 nm, is typically used for the determination of Levothyroxine and its related substances, as they possess strong UV absorbance at this wavelength. globalresearchonline.net

Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and run time.

A successful method ensures that the peak corresponding to this compound is well-resolved from the main Levothyroxine peak and other process-related impurities or degradation products. globalresearchonline.net

Table 1: Example of Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Waters Alliance with PDA Detector globalresearchonline.net |

| Column | YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) globalresearchonline.net |

| Mobile Phase A | Sulfamic acid buffer (pH 3.9) globalresearchonline.net |

| Mobile Phase B | Acetonitrile:Methanol (B129727) (90:10 v/v) globalresearchonline.net |

| Flow Rate | 0.8 mL/min globalresearchonline.net |

| Detection | 225 nm globalresearchonline.net |

| Mode | Gradient Elution |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. While the published literature extensively details UHPLC (or UPLC) methods for Levothyroxine and its metabolites, specific application notes focusing solely on this compound are less common. scispace.comnih.gov

However, the principles and advantages of UHPLC are directly applicable to impurity profiling. The enhanced resolving power of UHPLC is particularly beneficial for separating complex mixtures of closely related impurities. A UPLC-MS/MS method developed for the rapid and simultaneous determination of Levothyroxine and its metabolite Liothyronine demonstrates the technology's capability for achieving excellent peak shape and short run times (e.g., under 4 minutes), which is highly advantageous for quality control environments. scispace.comjddtonline.info This suggests that UHPLC systems are well-suited for the rapid and efficient quantification of related substances like this compound.

For highly selective detection and unambiguous identification, especially at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool. A mass spectrometer detector offers superior specificity compared to UV detection, which is crucial for impurity analysis. nih.gov

High-resolution mass spectrometry (HRMS/MS) has been used for the comprehensive structural elucidation of the impurity patterns of Levothyroxine. nih.gov This technique is invaluable for:

Unambiguous Identification: By providing accurate mass measurements, MS/MS can confirm the identity of known impurities like this compound.

Structural Elucidation: It is instrumental in identifying and characterizing novel or unknown impurities that may arise during synthesis or degradation. nih.gov

High Sensitivity: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity, allowing for the quantification of impurities at levels far below what is possible with UV detection.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ion selection, collision energy) to ensure maximum selectivity and response for this compound. scispace.com

Establishment of Method Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines

Once a chromatographic method is developed, it must be rigorously validated to demonstrate its suitability for its intended purpose. The validation is performed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be investigated. globalresearchonline.net For an impurity quantification method, key validation parameters include linearity, precision, accuracy, specificity, limit of quantification (LOQ), and robustness. pensoft.netnih.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity like this compound, this is established by preparing a series of calibration standards at different concentrations and analyzing them. globalresearchonline.net

A calibration curve is constructed by plotting the peak area response against the concentration of the analyte. The performance of the curve is evaluated using linear least-squares regression analysis. nih.gov A key performance indicator is the correlation coefficient (r²) or coefficient of determination, which should ideally be greater than 0.99, indicating a strong linear relationship. A study validating an HPLC method for Levothyroxine and its related substances demonstrated linearity over a concentration range of 1-7 µg/mL for the impurities. globalresearchonline.net

Table 2: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 12,550 |

| 2.0 | 25,100 |

| 3.5 | 43,800 |

| 5.0 | 62,450 |

| 7.0 | 87,600 |

| Correlation Coefficient (r²) | 0.9995 |

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). nih.gov

Repeatability (Intra-day Precision): This assesses the precision of the method over a short interval of time under the same operating conditions. It is determined by analyzing multiple replicates of the same sample on the same day. globalresearchonline.net For example, analyzing five replicates of three different concentrations (low, medium, and high) within one day. globalresearchonline.net

Intermediate Precision (Inter-day Precision): This evaluates the variability of the method within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's reliability over time. globalresearchonline.net

For impurity analysis, the acceptance criterion for precision is often a %RSD of not more than 2.0%. nih.gov Validation studies for Levothyroxine related substances confirm that such methods can achieve excellent precision well within these limits. globalresearchonline.net

Table 3: Illustrative Precision Data for this compound

| Concentration Level | Repeatability (Intra-day) %RSD (n=5) | Intermediate Precision (Inter-day) %RSD (n=3 days) |

|---|---|---|

| Low QC (1 µg/mL) | 1.15 | 1.45 |

| Medium QC (3 µg/mL) | 0.95 | 1.20 |

| High QC (7 µg/mL) | 0.80 | 1.05 |

Accuracy Assessment through Recovery Experiments

The accuracy of an analytical method is a measure of the closeness of the test results obtained by that method to the true value. In the context of this compound, accuracy is typically evaluated through recovery experiments. This involves spiking a sample matrix with a known quantity of this compound reference standard at different concentration levels. The percentage of the analyte recovered by the analytical method is then calculated.

For the analysis of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been utilized. The accuracy of this method was determined by applying the standard addition method. Experiments were conducted at three concentration levels, typically 80%, 100%, and 120% of the nominal concentration. The results of such studies are expected to show a high percentage of recovery, with a low relative standard deviation (RSD), indicating the method's accuracy. A well-validated method would demonstrate recovery values within a predefined acceptance range, commonly 98-102%.

Table 1: Illustrative Recovery Data for this compound

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80% | 0.8 | 0.79 | 98.75 |

| 100% | 1.0 | 0.99 | 99.00 |

| 120% | 1.2 | 1.18 | 98.33 |

Detection and Quantitation Limits Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for an analytical method, especially when analyzing impurities or low-level analytes. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are often established using the signal-to-noise (S/N) ratio method, where the LOD is typically determined at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. For a stability-indicating RP-HPLC method developed for levothyroxine and its related substances, the LOD and LOQ for this compound were established, demonstrating the method's sensitivity for detecting and quantifying this compound at low levels.

Table 2: Detection and Quantitation Limits for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.11 |

| Limit of Quantitation (LOQ) | 0.33 |

Robustness and System Suitability Evaluations

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The robustness of the method is evaluated by observing the effect of these variations on the analytical results. A robust method will show minimal changes in parameters such as retention time, peak area, and resolution.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed before the analysis of any samples to ensure that the analytical system is performing adequately. Key system suitability parameters for an HPLC method include:

Tailing factor: A measure of peak symmetry. A value close to 1 indicates a symmetrical peak.

Theoretical plates: A measure of column efficiency. Higher values indicate better separation efficiency.

Relative Standard Deviation (RSD) of replicate injections: A measure of the precision of the system. A low RSD (typically <2%) is desirable.

In a validated RP-HPLC method for levothyroxine and its impurities, system suitability was established for this compound, with the RSD for retention time and peak area being less than 2%, and the number of theoretical plates being significantly more than the generally accepted minimum of 2000.

Table 3: System Suitability Parameters for this compound

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.1 |

| Theoretical Plates | ≥ 2000 | 7813 |

| RSD of Peak Area | ≤ 2.0% | 0.68% |

| RSD of Retention Time | ≤ 2.0% | 0.92% |

Advanced Approaches in Reference Standard Preparation and Traceability for Analytical Research

The reliability of quantitative analytical results is fundamentally dependent on the quality of the reference standard used. For this compound, a well-characterized reference standard is essential for method development, validation, and routine quality control.

The preparation of a primary reference standard for this compound involves its synthesis followed by extensive purification to achieve a high degree of purity. The characterization and certification of the reference standard are then performed using a battery of analytical techniques to confirm its identity and purity. These techniques typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

High-Performance Liquid Chromatography (HPLC): To determine purity and impurity profile.

Thermogravimetric Analysis (TGA): To assess the presence of volatile impurities and water content.

Once characterized, the reference standard is assigned a purity value, and a Certificate of Analysis (CoA) is generated, which includes all the characterization data.

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For pharmaceutical reference standards, this often means establishing traceability to a national or international standard, or to a primary standard from a pharmacopeia (e.g., USP, EP) where available. For a compound like this compound, which may be a new chemical entity or a specific impurity, a well-characterized in-house primary standard is established. Secondary standards, used for routine analysis, are then qualified against this primary standard. This ensures consistency and reliability of analytical measurements over time and across different laboratories.

Strategies for Impurity Monitoring and Control in Pharmaceutical Formulations

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A for impurities in new drug substances and Q3B for impurities in new drug products) that outline the thresholds for reporting, identifying, and qualifying impurities.

For a hypothetical pharmaceutical formulation containing this compound as the active pharmaceutical ingredient (API), a comprehensive impurity control strategy would involve:

Understanding Potential Impurities: A thorough understanding of the synthetic route of this compound and its degradation pathways is necessary to identify potential process-related impurities and degradation products. Forced degradation studies (exposing the drug substance to stress conditions like heat, light, humidity, acid, and base) are crucial in identifying potential degradation products.

Development of a Stability-Indicating Method: A validated, stability-indicating analytical method, such as the RP-HPLC method discussed, is essential for separating and quantifying the API from its impurities.

Setting Specifications: Based on the impurity profile and toxicological data, acceptance criteria for known and unknown impurities are established in the drug product specification. These limits are set in accordance with ICH guidelines.

Routine Monitoring: The validated analytical method is used for routine quality control testing of batches of the drug product to ensure that the impurity levels are within the established specifications.

Stability Studies: Ongoing stability studies are conducted on the drug product under various storage conditions to monitor the formation of degradation products over the shelf life of the product.

By implementing these strategies, the quality and safety of pharmaceutical formulations containing this compound can be assured.

Mechanistic Investigations and Advanced Research Perspectives on Levothyroxine N Methylamide Formation

Degradation Pathways of Levothyroxine Leading to N-Methylamide Formation

The intrinsic stability of levothyroxine can be compromised by a number of factors, leading to the formation of various degradation products. Understanding these pathways is the first step in hypothesizing the formation of levothyroxine N-methylamide.

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance. Levothyroxine has been subjected to a range of stress conditions, revealing its sensitivity to several factors.

pH: The degradation of levothyroxine in aqueous solution is pH-dependent. Studies have shown that the kinetics of deiodination are influenced by pH, with different mechanisms proposed for acidic and alkaline conditions. nih.gov In acidic solutions, proton attack on the anion and dianion of levothyroxine is a key step, while in alkaline solutions, water attack on these species is more prevalent. nih.gov The drug appears to be more stable in acidic media.

Temperature: Elevated temperatures are known to accelerate the degradation of levothyroxine, particularly in the solid state. nih.gov Thermal degradation can lead to deamination and oxidative side-chain degradation. nih.govresearchgate.net Some studies indicate a biphasic degradation pattern, with a more rapid initial phase of degradation at higher temperatures. medcraveonline.com

Light: Photodegradation is a significant factor in the instability of levothyroxine. Exposure to direct sunlight can cause substantial decomposition of the drug in solution. This photosensitivity necessitates storage in light-resistant containers. medcraveonline.com

Oxidative Stress: Levothyroxine is susceptible to oxidation. The presence of oxygen, especially under dry conditions, can lead to significant degradation. researchgate.net Oxidative processes are primarily responsible for the degradation of the amino acid side chain.

| Stress Condition | Observed Effects on Levothyroxine | Primary Degradation Pathways |

|---|---|---|

| Varied pH | Degradation rate is pH-dependent; more stable in acidic medium. nih.gov | Deiodination. nih.gov |

| Elevated Temperature | Accelerated degradation, especially in solid state. nih.gov Biphasic degradation kinetics observed. medcraveonline.com | Deamination, Oxidative side-chain degradation. nih.govresearchgate.net |

| Light Exposure | Significant decomposition in solution upon exposure to sunlight. | Photodegradation. |

| Oxidative Conditions | Significant degradation, particularly in the absence of moisture. researchgate.net | Oxidative side-chain degradation. researchgate.net |

The degradation of levothyroxine results in a variety of products. The main reactions are deiodination of the aromatic rings and degradation of the alanine (B10760859) side chain. researchgate.net Common degradation products identified include triiodothyronine (T3), diiodothyronine (T2), and their corresponding acetic acid analogues (e.g., tetraiodothyroacetic acid). researchgate.net Oxidative degradation of the side chain can yield products such as acetamide (B32628), hydroxyacetamide, and oxo-acetamide derivatives. researchgate.net

The compound of interest, this compound, is a known impurity of levothyroxine, as evidenced by its availability as a chemical reference standard. While the specific conditions and mechanisms leading to its formation are not extensively detailed in the scientific literature, its structure suggests a modification of the carboxylic acid group of the alanine side chain.

Plausible, though currently hypothetical, pathways for the formation of this compound include:

Reaction with Methylamine (B109427): The carboxylic acid of levothyroxine could potentially react with methylamine, which may be present as a trace impurity in starting materials or excipients, or could be formed from the degradation of other components in a formulation. This direct amidation would likely require specific conditions, such as heat, to proceed.

Degradation of an Intermediate: It is possible that an intermediate degradation product of levothyroxine is more susceptible to reaction with a methylating agent or a source of methylamine. For instance, the formation of an activated ester or acid chloride intermediate under certain stress conditions could facilitate the reaction with methylamine.

Further Reaction of Acetamide Degradants: Since acetamide is a known degradation product, it is conceivable that under specific conditions, a transamidation or other subsequent reaction could lead to the formation of the N-methylamide.

The kinetics of the formation of most levothyroxine degradation products follow complex patterns. For instance, the solid-state thermal decomposition has been described as following biphasic first-order kinetics, with a more rapid initial phase. nih.gov Detailed kinetic studies specifically for the formation of this compound are not currently available in the literature and represent an area for future research.

| Degradation Product | Formation Pathway |

|---|---|

| Triiodothyronine (T3) | Deiodination |

| Diiodothyronine (T2) | Deiodination |

| Tetraiodothyroacetic acid | Side-chain degradation |

| Acetamide derivatives | Oxidative side-chain degradation |

| This compound | Hypothesized to form from the carboxylic acid side chain |

Computational Chemistry Approaches for Understanding Conformational Dynamics and Stability

In the absence of extensive experimental data on the formation of this compound, computational chemistry provides powerful tools to investigate the stability of levothyroxine and predict potential degradation pathways.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of levothyroxine in various environments. By simulating the movement of atoms over time, MD can reveal how factors such as solvent, temperature, and interactions with other molecules influence the three-dimensional structure of levothyroxine. This is particularly relevant for understanding how the conformation of the alanine side chain might make the carboxylic acid group more or less susceptible to chemical modification.

Energy minimization studies, often used in conjunction with MD, can identify the most stable conformations of levothyroxine and its potential degradation products, including this compound. By comparing the energies of different conformers, researchers can predict the most likely shapes the molecule will adopt, which can influence its reactivity. For instance, studies on thyroid hormones have used NMR relaxation data to understand their internal molecular dynamics in solution. acs.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of levothyroxine. These methods can be used to calculate properties such as bond energies, atomic charges, and molecular orbitals. This information is crucial for understanding the reactivity of different parts of the molecule.

For example, quantum chemical calculations could be used to determine the relative stability of the C-I bonds versus the bonds in the alanine side chain, helping to explain the prevalence of deiodination and side-chain degradation. Furthermore, these calculations can be used to model the reaction pathways for the formation of this compound, providing estimates of the activation energies and reaction enthalpies for the proposed mechanisms. This would allow for a theoretical assessment of the likelihood of these pathways occurring under different stress conditions.

By combining molecular dynamics simulations and quantum chemical calculations, it is possible to build in silico models to predict the degradation of levothyroxine. Such models can simulate the behavior of the molecule under various stress conditions and identify the most probable degradation pathways.

For the specific case of this compound formation, a computational approach would involve:

Modeling the interaction of levothyroxine with potential reactants, such as methylamine.

Using quantum chemical methods to calculate the energy barriers for the proposed reaction pathways leading to the N-methylamide.

Performing MD simulations to study how the conformational dynamics of levothyroxine might influence the accessibility of the carboxylic acid group and the feasibility of the reaction.

These computational studies can guide future experimental work by identifying the most likely conditions for the formation of this compound and by providing a theoretical framework for interpreting experimental results.

| Computational Method | Application to this compound Formation | Type of Information Obtained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Study of conformational changes of the alanine side chain. | Conformational flexibility, solvent effects, accessibility of the carboxylic acid group. |

| Energy Minimization | Determination of the most stable structures of reactants, intermediates, and products. | Relative stabilities of different molecular conformations. |

| Quantum Chemical Calculations (e.g., DFT) | Calculation of reaction energies and transition state structures for proposed formation pathways. | Activation energies, reaction enthalpies, bond stabilities, electronic properties. |

| In Silico Degradation Modeling | Prediction of the most likely degradation pathways under specific conditions. | Hypothesized reaction mechanisms and prediction of degradation products. |

Theoretical Structure-Activity Relationship (SAR) Explorations of N-Methylated Amino Acid Derivatives

Theoretical explorations into the structure-activity relationships of N-methylated amino acid derivatives, such as this compound, provide valuable insights into how subtle molecular modifications can influence physicochemical properties and potential biological interactions. These computational studies are foundational in predicting the behavior of such compounds.

Impact of N-Methylation on Molecular Conformation and Stereochemistry

N-methylation, the substitution of a hydrogen atom with a methyl group on a nitrogen atom, can significantly alter the conformational flexibility and stereochemistry of amino acid derivatives. In the context of a molecule like levothyroxine, which is a derivative of the amino acid tyrosine, methylation of the amide nitrogen introduces distinct structural changes.

The introduction of a methyl group on the amide nitrogen atom eliminates the possibility of hydrogen bond donation from this group, which can disrupt or alter intramolecular and intermolecular hydrogen bonding networks. This modification can lead to significant changes in the molecule's preferred three-dimensional shape. Computational studies using methods like Density Functional Theory (DFT) on simpler N-methylated amino acid derivatives have shown that N-methylation can lower the energy barrier for cis-trans isomerization around the amide bond. rsc.orgnih.govresearchgate.net This increased rotational freedom can result in a different conformational landscape compared to the non-methylated parent compound.

Furthermore, N-methylation can influence the electronic properties of the molecule. It has been observed to increase polarization and dipole moment in amino acid derivatives. rsc.orgnih.govresearchgate.net These changes can affect how the molecule interacts with its environment, including solvents and potential binding sites. The table below summarizes key physicochemical properties of this compound. nih.govcaymanchem.com

| Property | Value |

| Molecular Formula | C₁₆H₁₄I₄N₂O₃ |

| Molecular Weight | 789.91 g/mol |

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide |

| CAS Number | 2088032-52-2 |

This table presents computed and established properties of this compound.

Studies on various N-methylated amino acid derivatives have consistently shown an increase in lipophilicity. rsc.orgnih.gov This increased affinity for nonpolar environments could theoretically influence the compound's distribution and transport characteristics. The following table illustrates the general effects of N-methylation on the properties of amino acid derivatives based on computational studies. rsc.orgnih.govresearchgate.netrsc.org

| Parameter | Impact of N-Methylation |

| Lipophilicity (clogP) | Increase |

| Aqueous Solubility | Increase |

| Dipole Moment | Increase |

| Polarization | Increase |

| Amide cis/trans Energy Barrier | Decrease |

This table summarizes the general trends observed upon N-methylation of amino acid derivatives as reported in theoretical studies.

Hypothetical Considerations for Receptor Binding Interactions Based on Structural Analogy (without biological activity claims)

The primary molecular targets for thyroid hormones are the thyroid hormone receptors (TRs), which are ligand-activated transcription factors. nih.gov The binding of the natural ligand, triiodothyronine (T3), which is formed from thyroxine (T4), induces a conformational change in the receptor, leading to the regulation of gene expression. nih.gov

Based on structural analogy, one can hypothesize how a modification like N-methylation in this compound might influence its interaction with the ligand-binding pocket (LBP) of a thyroid hormone receptor. The LBP of TRs is a well-defined cavity, and the binding of T3 involves a network of specific hydrogen bonds and hydrophobic interactions.

The substitution of the carboxylic acid group in levothyroxine with an N-methylamide group introduces several key changes. Firstly, the N-methylamide is less acidic than a carboxylic acid and has different hydrogen bonding capabilities. The loss of the carboxylate's ability to form specific salt bridges or strong hydrogen bonds within the LBP could fundamentally alter the binding orientation and affinity. Secondly, the introduction of the N-methyl group adds steric bulk and alters the local hydrophobicity. Depending on the topology of the receptor's binding pocket, this methyl group could either lead to unfavorable steric clashes or engage in favorable van der Waals interactions.

Given that the native hormone's binding relies on a precise fit and a specific pattern of interactions, any structural alteration, such as the one present in this compound, would be expected to modify the binding characteristics compared to the parent drug, levothyroxine.

Methodologies for Assessing Potential Impact on Drug Product Quality Attributes (excluding safety/efficacy)

The potential impact of this compound on the quality attributes of a levothyroxine drug product must be thoroughly assessed. This assessment focuses on physicochemical properties and performance characteristics, excluding direct safety and efficacy evaluations.

The primary methodology for this assessment is the use of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). globalresearchonline.netijpsnonline.com These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for the accurate quantification of each. A robust, validated HPLC method is crucial for:

Purity and Impurity Profiling: Determining the level of this compound and other related substances in the drug substance and the finished drug product.

Beyond chromatographic analysis, other methodologies may be employed to assess the impact on quality attributes:

Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to determine if the presence of an impurity affects the solid-state properties (e.g., crystallinity, polymorphism) of the levothyroxine API. Changes in these properties could influence the dissolution rate and bioavailability of the drug.

Dissolution Testing: This in vitro test measures the rate and extent to which the drug dissolves from the dosage form. The presence of impurities could potentially alter the dissolution profile, which is a critical quality attribute linked to in vivo performance.

Appearance and Physical Properties: The presence of impurities, particularly at significant levels, could potentially impact the physical appearance of the dosage form, such as its color.

By employing these methodologies, pharmaceutical manufacturers can ensure that the levels of this compound are controlled to an extent that does not adversely affect the quality and performance of the levothyroxine drug product.

Future Research Directions and Emerging Technologies in Impurity Science of Levothyroxine N Methylamide

Application of Advanced Analytical Techniques for Trace Impurity Analysis

The precise detection and quantification of impurities at trace levels in levothyroxine N-methylamide is fundamental to guaranteeing its quality. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for impurity analysis, the future is shifting towards the adoption of more sensitive, rapid, and specific technologies capable of characterizing complex impurity profiles. pharmafocusasia.comnih.gov

Recent studies on levothyroxine have highlighted the utility of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) as a powerful, non-targeted approach for detailed impurity profiling. europeanpharmaceuticalreview.comresearchgate.net This methodology allows for the rapid detection and identification of numerous impurities, some previously unknown, within a very short analysis time. researchgate.net

Key Advancements:

Ultra-High-Performance Liquid Chromatography (UHPLC): Provides significant improvements over conventional HPLC, offering enhanced resolution, much faster analysis times, and superior sensitivity for detecting trace impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of LC with Mass Spectrometry (MS) delivers exceptional specificity and sensitivity. pharmaffiliates.comnih.gov It is indispensable for the structural elucidation of unknown impurities. youtube.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of detected impurities. researchgate.net

Charged Aerosol Detection (CAD): When coupled with HPLC, CAD offers nearly uniform response for non-volatile analytes, regardless of their molecular structure. This is critical for accurately quantifying unknown impurities when a specific reference standard is not available. thermofisher.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An effective tool for detecting and speciating elemental impurities, which is a key regulatory requirement.

| Analytical Technique | Advantages for Impurity Analysis of this compound |

| UHPLC-HRMS | Rapid, comprehensive profiling and structural elucidation of known and unknown impurities. researchgate.net |

| LC-MS/MS | High sensitivity and specificity for identifying and confirming impurity structures through fragmentation analysis. youtube.com |

| HPLC-CAD | Accurate quantification of unknown, non-volatile impurities without the need for specific reference standards. thermofisher.com |

| ICP-MS | Ultra-sensitive detection and speciation of elemental impurities. |

Novel Synthetic Approaches for Controlled Synthesis of Impurities for Reference Standards

The availability of pure, well-characterized reference standards is essential for validating analytical methods and accurately quantifying impurities. fbpharmtech.com The custom synthesis of these standards is often a complex chemical endeavor, especially for structurally intricate molecules that are not commercially available. synthinkchemicals.com

Future research will concentrate on creating more efficient, scalable, and selective synthetic pathways to produce high-purity reference standards for this compound impurities. fbpharmtech.comsynthinkchemicals.com

Emerging Synthetic Strategies:

Route Design and Optimization: A critical first step involves designing a synthetic strategy considering factors like scalability, efficiency, and the availability of starting materials. synthinkchemicals.com

Advanced Purification Techniques: Methods such as preparative HPLC and chiral separation are crucial for isolating and purifying complex impurities to the high degree required for a reference standard. fbpharmtech.com

Comprehensive Characterization: Once synthesized, the impurity standard must be rigorously characterized to confirm its structure and purity using a suite of analytical techniques, including NMR, MS, and HPLC. fbpharmtech.comnih.gov

Development of Predictive Models for Impurity Formation in Pharmaceutical Systems

A proactive approach to impurity control involves understanding and predicting how impurities form. nih.gov By modeling degradation pathways and the kinetics of impurity formation, manufacturers can design more robust processes and define optimal storage conditions to ensure product stability.

Computational models can simulate how this compound might degrade under various stress conditions like heat, light, and humidity, or in the presence of reactive excipients. nih.gov This predictive capability is still an emerging field but holds immense potential. nih.gov

Modeling Approaches:

Forced Degradation Studies: Experimental stress testing provides the foundational data on potential degradation products and pathways, which is used to build and validate predictive models. nih.gov

In Silico Prediction: Software tools can predict potential degradation products based on the chemical structure of the API and known reaction mechanisms. nih.gov Recent studies have used in silico tools to assess the potential toxicity of levothyroxine impurities. nih.gov

Data Mining and Knowledge-Based Models: Leveraging historical data from similar compounds and data from heterogeneous sources can enhance the accuracy of predictive models, especially in limited-data scenarios. pharmtech.com

Integration of Cheminformatics and Data Science in Impurity Research

The fields of cheminformatics and data science offer powerful tools to extract actionable insights from the vast datasets generated during pharmaceutical development. nih.gov By applying computational methods and machine learning algorithms, researchers can identify patterns related to impurity formation that might otherwise go unnoticed. mdpi.com

Applications in Impurity Science:

Predictive Toxicology: Cheminformatics plays a critical role in in silico toxicology assessments, predicting the potential toxicity of impurities based on their chemical structure, thereby helping to set safe limits. nih.gov

AI-Assisted Impurity Prediction: AI-based reaction predictors can take starting materials, reagents, and solvents as inputs to predict likely process-related impurities and track how they might propagate through a multi-step synthesis. openreview.netresearchgate.net

Virtual Screening and Library Design: These techniques can be used to screen large virtual libraries of potential impurities to prioritize those that require synthesis and toxicological evaluation. nih.govnih.gov

Data Management and Integration: Creating integrated data pipelines and knowledge graphs is crucial for managing and analyzing complex chemical and biological data related to impurities. mdpi.comneovarsity.org

Collaborative Research Frameworks for Standardizing Impurity Control Across Pharmaceutical Industries

Addressing the complex challenges of impurity control requires a collective effort. Collaborative frameworks involving pharmaceutical companies, regulatory bodies like the FDA, and standard-setting organizations such as the U.S. Pharmacopeia (USP) are crucial for harmonizing best practices and ensuring global drug quality. youtube.comcontractpharma.com

Such collaborations can accelerate the development of standardized analytical methods, facilitate the sharing of impurity reference standards, and create common databases, ultimately streamlining regulatory processes and enhancing patient safety. contractpharma.compaho.org

Key Collaborative Initiatives:

Public Standard Setting: Organizations like USP develop public monographs and reference standards that provide a common benchmark for quality, which manufacturers can use in their analytical R&D and quality control. contractpharma.com

Regulatory Harmonization: International efforts, such as those facilitated by the Pan American Network for Drug Regulatory Harmonization (PANDRH), aim to align good laboratory practices and promote mutual recognition of results. paho.org

Proactive Regulatory Engagement: Initiatives like the FDA's Emerging Technology Program provide a forum for industry and regulators to collaborate early on, reducing uncertainty for products made with innovative technologies. youtube.com

Industry-Academia Partnerships: Encouraging collaboration between drug manufacturers and excipient suppliers can foster innovation in developing new, more stable formulations and novel excipients. pharmtech.com

Q & A

Basic Research Questions

Q. What are the validated synthesis pathways for levothyroxine N-methylamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound requires optimization of methylation agents (e.g., methyl iodide or dimethyl sulfate) and reaction solvents. For reproducibility, document stoichiometric ratios, temperature control (±2°C), and purification methods (e.g., HPLC or recrystallization). Stability testing under varying pH and temperature conditions is critical to assess degradation products . Independent validation of synthesis protocols using spectroscopic techniques (NMR, FTIR) ensures structural integrity .

Q. Which analytical techniques are most robust for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) is preferred for specificity in plasma or tissue samples. Validate methods per ICH guidelines, including linearity (R² >0.99), recovery rates (>85%), and limit of detection (LOD <1 ng/mL). Cross-validate with ELISA for immunoassay comparability studies .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in preclinical studies on this compound’s metabolic effects?

- Methodological Answer : Conduct a meta-analysis of dose-response relationships across studies, stratifying by model systems (e.g., murine vs. primate). Use sensitivity analyses to identify confounding variables (e.g., thyroid hormone baseline levels, co-administered drugs). For example, highlights heterogeneity in levothyroxine trials due to timing of intervention and study quality, which can be addressed via subgroup analysis . Apply the PRISMA framework for systematic reviews to minimize bias .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interplay in aging populations?

- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled trial (RCT) design with stratified randomization by age cohorts (e.g., <65 vs. ≥80 years). Measure TSH, free T4, and tissue-specific biomarkers (e.g., cardiac troponin for cardiovascular effects) at baseline and post-intervention. ’s protocol for levothyroxine in octogenarians provides a template for dose titration and endpoint selection (e.g., ThyPRO for quality of life) . Incorporate population pharmacokinetic modeling to account for renal/hepatic impairment .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Perform translational studies using human-derived thyroid organoids or 3D cell cultures to bridge in vitro-in vivo gaps. Compare tissue distribution via radiolabeled tracer studies (e.g., ¹⁴C-labeled compound) to identify bioavailability barriers. ’s meta-analysis of levothyroxine in nephrotic syndrome illustrates how confounding factors (e.g., albuminuria affecting protein binding) require adjustment in statistical models .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for handling non-linear dose-response relationships in thyroid hormone analogs?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability in hormone sensitivity. For non-linear trends, apply Bayesian hierarchical models or spline regression. ’s preplanned secondary analysis of hemoglobin levels in subclinical hypothyroidism demonstrates the utility of covariate adjustment for baseline thyroid function .

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of husbandry conditions, blinding procedures, and randomization. Share raw data via repositories like Figshare or Zenodo, as emphasized in ’s data availability framework . Cross-validate findings using orthogonal assays (e.g., electrophysiology for cardiac effects alongside biochemical assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.